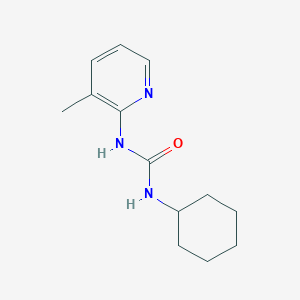
2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained attention due to its potential use in scientific research. It is a thiazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide in lab experiments is its potential use in treating various diseases. It has also been reported to exhibit low toxicity in animal studies. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research on 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide. One of the directions is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Additionally, there is a need for more research on its mechanism of action and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide has been reported in various research studies. One of the commonly used methods involves the reaction of 2-(2-fluorophenyl)thiazolidin-4-one with 3-hydroxypyridine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with an amine such as 4-aminophenol to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide has been investigated for its potential use in various scientific research studies. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2S/c22-18-7-2-1-6-17(18)21-25-19(13-28-21)20(26)24-14-4-3-5-16(12-14)27-15-8-10-23-11-9-15/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJQXKMPWPROSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)NC3=CC(=CC=C3)OC4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(3-pyridin-4-yloxyphenyl)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)


![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)

![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)

![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)